molecular formula C19H17Cl2N3O B2974256 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol CAS No. 305865-40-1

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol

Cat. No.: B2974256
CAS No.: 305865-40-1
M. Wt: 374.27
InChI Key: UBSZWJQSQYZWPU-UHFFFAOYSA-N
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Description

This compound features a 3,6-dichlorocarbazole core linked to a propan-2-ol chain substituted with a 2-methylimidazole group. The carbazole moiety is known for its pharmacological versatility, including antimalarial and antibacterial activities . The 2-methylimidazole group introduces nitrogen-based hydrogen bonding and π-stacking capabilities, distinguishing it from alkylamino-substituted analogs .

Key physicochemical properties (derived from similar carbazole derivatives in ):

  • Molecular weight: ~418 g/mol (estimated based on analogs).
  • Related compounds, such as (R)-7 and (S)-7, show distinct melting points (73.2–75.4 °C vs. 121.5–125.3 °C), highlighting the impact of chirality on crystallinity .

Properties

IUPAC Name

1-(3,6-dichlorocarbazol-9-yl)-3-(2-methylimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O/c1-12-22-6-7-23(12)10-15(25)11-24-18-4-2-13(20)8-16(18)17-9-14(21)3-5-19(17)24/h2-9,15,25H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSZWJQSQYZWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol typically involves the following steps:

    Formation of the Carbazole Intermediate:

    Attachment of the Imidazole Ring:

    Final Functionalization:

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve:

    Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems could be used.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice would be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,6-Dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen atoms in the carbazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted carbazole derivatives.

Scientific Research Applications

1-(3,6-Dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

    Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol exerts its effects involves:

    Molecular Targets: The compound may target specific enzymes or receptors in biological systems, leading to inhibition or activation of these targets.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or microbial growth, depending on its application.

Comparison with Similar Compounds

Substitutions on the Carbazole Core

  • SPI031: 1-(sec-Butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol Replaces the 2-methylimidazole with a sec-butylamino group. Exhibits broad-spectrum antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with covalent linkage to titanium surfaces reducing biofilm formation by up to 98% . Molecular weight: ~407 g/mol (calculated from C20H24Cl2N2O).
  • Compound 10 (DCAP analog): 1-(3,6-Dichloro-9H-carbazol-9-yl)-3-[(3-methylbutyl)amino]propan-2-ol Features a branched alkyl chain instead of imidazole. Inhibits Escherichia coli growth at low micromolar doses, suggesting enhanced membrane permeability due to lipophilic side chains .

Variations in the Propan-2-ol Side Chain

Compound Name Side Chain Substituent Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
Target Compound 2-Methyl-1H-imidazol-1-yl ~418 Not reported Not explicitly stated
(R)-7 Butylamino 365.12 73.2–75.4 Antiplasmodial (β-hematin inhibition)
(S)-7 Butylamino 365.12 121.5–125.3 Antiplasmodial (β-hematin inhibition)
Compound 9 Hexylamino 393.15 105.1–107.9 Not explicitly stated
Compound 10 Heptylamino 407.16 74.5–78.1 Not explicitly stated
1-(Benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol Benzylamino 399.32 Not reported Synthetic intermediate

Key Observations :

  • Alkyl Chain Length: Increasing alkyl chain length (e.g., hexylamino to heptylamino) correlates with lower melting points, suggesting reduced crystallinity and improved solubility .
  • Chirality : Enantiomers like (R)-7 and (S)-7 exhibit significant differences in melting points, implying stereochemical influences on packing efficiency .
  • Imidazole vs.

Biological Activity

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a carbazole moiety and an imidazole ring , which contribute to its unique biological properties. The presence of chlorine substituents at positions 3 and 6 enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant antitumor and antimicrobial properties. Below is a summary of its biological activities:

Activity Description
AnticancerInhibits cell proliferation and induces apoptosis in various cancer cell lines.
AntimicrobialDisrupts microbial cell membranes, leading to cell death in bacteria and fungi.
Anti-inflammatoryModulates immune responses by inhibiting pro-inflammatory cytokines.

The biological effects of this compound are mediated through several mechanisms:

  • Targeting Enzymes/Receptors : The compound may interact with specific enzymes or receptors, leading to altered signaling pathways associated with cell growth and survival.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells, preventing further division.
  • Apoptosis Induction : The compound promotes apoptosis through the activation of caspase pathways.

Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

Anticancer Studies

In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including:

  • HT-29 (colorectal cancer)
  • TK-10 (renal cancer)

The IC50 values for these cell lines ranged from 5 to 15 µM, indicating potent anticancer activity.

Antimicrobial Studies

The compound exhibited antimicrobial activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

In these studies, the minimum inhibitory concentration (MIC) was determined to be around 10 µg/mL, showcasing its potential as an antimicrobial agent.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in a murine model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

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